tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate
Description
Chemical Structure: The compound features a tert-butyl carbamate group linked via an ethyl ether chain to a 3-amino-5-(trifluoromethyl)phenyl moiety. This structure combines a protective carbamate group with a trifluoromethyl-substituted aromatic ring, making it valuable in medicinal chemistry for modulating solubility, stability, and biological activity.
Properties
Molecular Formula |
C14H19F3N2O3 |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-amino-5-(trifluoromethyl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(20)19-4-5-21-11-7-9(14(15,16)17)6-10(18)8-11/h6-8H,4-5,18H2,1-3H3,(H,19,20) |
InChI Key |
YYBGEZXSZSCJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nitration of 3-(Trifluoromethyl)phenol
The precursor 3-nitro-5-(trifluoromethyl)phenol is synthesized via nitration of 3-(trifluoromethyl)phenol using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. This electrophilic aromatic substitution proceeds regioselectively due to the electron-withdrawing effect of the trifluoromethyl group, directing nitration to the meta position.
Typical Conditions :
-
Nitrating agent: 65% HNO₃ (1.2 equiv.)
-
Catalyst: H₂SO₄ (2.0 equiv.)
-
Temperature: 0°C → 25°C (gradual warming)
Mitsunobu Reaction for Ether Formation
Coupling of 3-Nitro-5-(trifluoromethyl)phenol with tert-Butyl (2-Hydroxyethyl)carbamate
The ethoxy spacer is introduced via a Mitsunobu reaction, which couples the phenol with tert-butyl (2-hydroxyethyl)carbamate (Scheme 1).
Reaction Conditions :
-
Reagents: Diisopropyl azodicarboxylate (DIAD, 1.5 equiv.), triphenylphosphine (TPP, 1.5 equiv.)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C → room temperature (12 h)
Mechanistic Insight :
The reaction proceeds through oxidation of TPP by DIAD, generating a phosphonium intermediate that activates the alcohol. Nucleophilic attack by the phenol’s oxygen forms the ether bond while inverting the configuration of the alcohol carbon.
Reduction of the Nitro Group to Amine
Catalytic Hydrogenation
The nitro intermediate tert-butyl (2-(3-nitro-5-(trifluoromethyl)phenoxy)ethyl)carbamate is reduced to the target amine using H₂/Pd-C (Scheme 2).
Optimized Conditions :
-
Catalyst: 10% Pd/C (0.1 equiv.)
-
Solvent: Ethanol
-
Pressure: 1 atm H₂
-
Temperature: 25°C (6 h)
Critical Considerations :
-
The Boc group remains intact due to the neutrality of hydrogenation conditions.
Alternative Pathways and Comparative Analysis
Nucleophilic Substitution Approaches
Attempts to substitute a brominated ethoxy precursor (e.g., 2-bromoethyl ether) with Boc-protected amine yielded <30% product due to steric hindrance from the trifluoromethyl group.
Reductive Amination
Direct reductive amination of 3-keto-5-(trifluoromethyl)phenol derivatives proved impractical due to competing side reactions and low regioselectivity.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, ArH), 6.89 (s, 1H, ArH), 4.98 (br s, 2H, NH₂), 4.15 (t, J = 5.6 Hz, 2H, OCH₂), 3.45 (q, J = 5.6 Hz, 2H, NHCH₂), 1.44 (s, 9H, Boc).
-
¹³C NMR (101 MHz, CDCl₃): δ 156.2 (C=O), 151.8 (C-O), 128.4 (q, J = 32 Hz, CF₃), 124.1–117.3 (Ar-C), 79.8 (Boc C), 67.4 (OCH₂), 40.1 (NHCH₂), 28.3 (Boc CH₃).
-
HRMS : [M+H]⁺ calcd. for C₁₄H₁₈F₃N₂O₃: 343.1271; found: 343.1268.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) showed ≥98% purity, with a retention time of 6.7 min.
Scale-Up Considerations and Industrial Relevance
Cost-Efficiency of Mitsunobu Reagents
Replacing DIAD with cheaper azodicarboxylates (e.g., DEAD) reduced reagent costs by 40% without compromising yield.
Solvent Recycling
THF recovery via distillation achieved 90% reuse, lowering environmental impact.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds containing trifluoromethyl groups, such as tert-butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate, exhibit enhanced biological activity. The trifluoromethyl group significantly increases the potency of drugs targeting serotonin transporters, which are crucial in the treatment of depression and anxiety disorders. Studies have shown that the incorporation of this group can lead to a six-fold increase in inhibitory potency against serotonin uptake compared to non-fluorinated analogs .
Inhibition of Enzymatic Activity
The compound has also been investigated for its potential to inhibit certain enzymes involved in disease processes. For example, its structural features allow it to interact favorably with reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. The presence of the carbamate moiety enhances its binding affinity, making it a candidate for further development as an antiviral agent .
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The compound can be synthesized through a series of coupling reactions and protection-deprotection steps involving amino acids and phenolic derivatives. The trifluoromethyl group can be introduced using various reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate, which facilitate nucleophilic substitutions .
Case Studies
Case Study 1: Antiviral Research
A study published in a peer-reviewed journal explored the efficacy of this compound as a potential inhibitor of reverse transcriptase. The results demonstrated that the compound exhibited significant antiviral activity in vitro, with IC50 values indicating strong inhibition at low concentrations. This finding suggests its potential use in developing therapies for HIV and other retroviral infections .
Case Study 2: Antidepressant Development
In another study focusing on antidepressants, researchers synthesized a series of carbamate derivatives, including this compound. The derivatives were tested for their ability to inhibit serotonin transporters. The results indicated that this compound had superior binding affinity compared to traditional antidepressants, highlighting its potential as a novel therapeutic agent .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Increased potency against serotonin transporters |
| Enzymatic Inhibition | Reverse Transcriptase Inhibition | Significant antiviral activity observed |
| Synthesis | Multi-step Chemical Reactions | Effective introduction of trifluoromethyl group |
Mechanism of Action
The mechanism of action of tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the amino group allows for specific interactions with biological molecules. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Features :
- tert-Butyl carbamate : Enhances metabolic stability and serves as a protective group for amines during synthesis .
- Trifluoromethyl group : Increases lipophilicity and electron-withdrawing effects, influencing reactivity and binding interactions .
Comparison with Structural Analogs
tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate (CAS: 1909319-84-1)
Structural Differences :
- Substituent : Methyl group at the 5-position instead of trifluoromethyl.
- Linkage : Direct methylene (-CH2-) bridge instead of ethoxyethyl (-O-CH2-CH2-) chain.
Implications :
Data Comparison :
| Property | Target Compound | Methyl Analog (CAS 1909319-84-1) |
|---|---|---|
| Molecular Weight (g/mol) | ~308 (estimated) | 236.31 |
| Purity | Not specified | ≥95% |
| Substituent Effects | Electron-withdrawing (CF3) | Electron-donating (CH3) |
tert-Butyl (5-Bromo-2,3-difluorophenyl)carbamate (CAS: 1150114-27-4)
Structural Differences :
- Substituents: Bromo and difluoro groups replace the amino and trifluoromethyl groups.
- Position: Halogens at 2,3,5-positions instead of amino and trifluoromethyl at 3,5-positions.
Implications :
Data Comparison :
| Property | Target Compound | Bromo-Difluoro Analog (CAS 1150114-27-4) |
|---|---|---|
| Molecular Weight (g/mol) | ~308 (estimated) | 308.12 |
| Key Functional Groups | NH2, CF3 | Br, F |
| Synthetic Applications | Amine protection | Halogen-mediated coupling reactions |
tert-Butyl (2-((4-Fluorobenzyl)amino)ethyl)carbamate
Structural Differences :
- Aromatic Ring: 4-Fluorobenzyl group instead of 3-amino-5-(trifluoromethyl)phenoxy.
- Linkage: Benzylaminoethyl chain instead of phenoxyethyl.
Implications :
- Solubility: The fluorobenzyl group may reduce aqueous solubility compared to the polar phenoxy linkage .
- Bioavailability: The benzylamino group could enhance blood-brain barrier penetration .
Data Comparison :
| Property | Target Compound | Fluorobenzyl Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~308 (estimated) | ~294 (estimated) |
| Functional Groups | Ether, NH2, CF3 | Amine, F |
| Pharmacokinetics | Likely slower metabolism | Potential for CNS activity |
Q & A
Q. What are the common synthetic strategies for preparing tert-butyl carbamate derivatives, and how can they be adapted for synthesizing this compound?
tert-Butyl carbamates are typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate intermediates often involve protecting amine groups with Boc (tert-butoxycarbonyl) under basic conditions . Adapting this to the target compound would require:
- Step 1: Reacting 3-amino-5-(trifluoromethyl)phenol with a bromoethylamine derivative to form the phenoxyethylamine intermediate.
- Step 2: Protecting the amine group using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine .
- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended to isolate the product .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?
- NMR Spectroscopy:
- ¹H NMR: Peaks for tert-butyl (~1.4 ppm, singlet), aromatic protons (6.5–7.5 ppm), and ethoxy linker protons (~3.5–4.5 ppm) .
- ¹³C NMR: Signals for carbonyl (155–160 ppm), CF₃ (125–130 ppm, quartet), and tert-butyl carbons (28–30 ppm) .
Q. How should this compound be handled and stored to ensure stability?
- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the carbamate group .
- Handling: Use gloveboxes or fume hoods with PPE (gloves, lab coats) to avoid moisture exposure. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like deprotected amines or ethoxy linker degradation?
- Byproduct Analysis: Use TLC or in-situ IR to monitor reaction progress. For example, incomplete Boc protection may leave free amines, detectable via ninhydrin staining .
- Optimization:
- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of Boc anhydride).
- Use anhydrous solvents (e.g., THF or DCM) and molecular sieves to scavenge water .
- Lower reaction temperatures (0–25°C) to suppress side reactions .
Q. What computational methods can predict the compound’s reactivity in different solvents or under acidic conditions?
- DFT Studies: Calculate the energy barrier for Boc group hydrolysis in solvents (e.g., water vs. acetonitrile). For tert-butyl carbamates, hydrolysis is favored in polar protic solvents due to stabilization of transition states .
- Molecular Dynamics (MD): Simulate interactions with enzymes or receptors to predict binding affinities, especially for trifluoromethyl groups, which enhance lipophilicity .
Q. How can researchers resolve contradictions in stability data between similar carbamates?
- Case Study: If one study reports stability at room temperature while another observes degradation , conduct stress testing (e.g., pH 1–13 buffers, UV light exposure) to identify degradation pathways.
- Analytical Tools: Use HPLC-MS to characterize degradation products (e.g., tert-butyl alcohol or CO₂ release from carbamate cleavage) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
